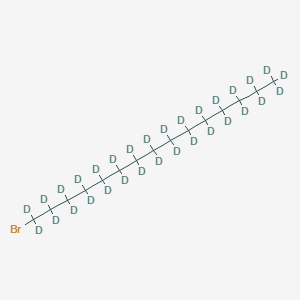

1-Bromopentadecane-D31

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromopentadecane-D31 is a deuterium-labeled compound, specifically a stable isotope of 1-Bromopentadecane. It has the molecular formula C15D31Br and is used extensively in scientific research due to its unique properties .

準備方法

1-Bromopentadecane-D31 can be synthesized through the bromination of pentadecane-D31. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine .

化学反応の分析

1-Bromopentadecane-D31 undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Reduction Reactions: It can be reduced to pentadecane-D31 using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Though less common, it can undergo oxidation to form corresponding alcohols or carboxylic acids under specific conditions

科学的研究の応用

Chemical Synthesis

1-Bromopentadecane-D31 is primarily utilized as a reagent in organic synthesis. It has been effectively employed in the synthesis of complex organic molecules, including bioactive compounds. For instance, it plays a role in the synthesis of (S)-eicos-(4E)-en-1-yn-3-ol, which is derived from marine sources such as the sponge Cribrochalina vasculum .

Case Study: Synthesis of Bioactive Compounds

- Compound Synthesized : (S)-eicos-(4E)-en-1-yn-3-ol

- Source : Marine sponge Cribrochalina vasculum

- Significance : This compound has potential therapeutic applications due to its bioactive properties.

Surface Chemistry Studies

Research involving Langmuir monolayers has highlighted the significance of this compound in studying surface properties of aerosols. The compound has been used to investigate the incorporation and exclusion of long-chain alkyl halides in fatty acid monolayers at the air-water interface. This research is crucial for understanding atmospheric aerosols and their interactions with various environmental factors .

In analytical chemistry, this compound serves as a standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The deuterated form allows for enhanced resolution in NMR studies and provides a means to trace molecular pathways in complex mixtures .

Applications in Mass Spectrometry

- Purpose : Acts as an internal standard for quantification.

- Benefit : Improves accuracy and reliability of results.

Environmental Research

The compound's properties make it suitable for environmental studies, particularly in understanding the behavior of organic pollutants in aquatic systems. Its hydrophobic nature allows researchers to explore how long-chain alkyl halides interact with biological membranes and affect aquatic life .

Research Focus

- Investigating the effects of long-chain alkyl halides on marine ecosystems.

- Understanding the role of surfactants in pollutant dispersion.

作用機序

The mechanism of action of 1-Bromopentadecane-D31 involves its incorporation into biological systems where it can replace hydrogen atoms in organic molecules. This substitution can alter the physical and chemical properties of the molecules, making it useful for tracing and studying metabolic pathways. The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, allowing for precise tracking and analysis .

類似化合物との比較

1-Bromopentadecane-D31 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:

1-Bromopentadecane: The non-deuterated version, which lacks the stable isotope labeling.

1-Bromotetradecane: A similar compound with one less carbon atom in the alkyl chain.

1-Bromohexadecane: A similar compound with one more carbon atom in the alkyl chain

These comparisons highlight the uniqueness of this compound in terms of its applications and properties.

生物活性

1-Bromopentadecane-D31, a deuterated alkyl halide, is a derivative of 1-bromopentadecane, characterized by the presence of deuterium atoms. This compound is primarily studied for its biological activity and potential applications in various fields, including biochemistry and pharmacology. Understanding its biological effects is crucial for its application in research and industry.

This compound has the following chemical properties:

- Molecular Formula : C₁₅H₃₁BrD₃

- Molecular Weight : Approximately 294.32 g/mol

- Boiling Point : 159-160 °C (5 mmHg)

- Melting Point : 18-19 °C

- Density : 1.005 g/mL at 25 °C

- Flash Point : >110 °C

These properties indicate that this compound is a liquid at room temperature with a relatively high boiling point, making it suitable for various experimental conditions.

Research has indicated that 1-bromopentadecane and its derivatives can influence cellular processes through several mechanisms:

- Membrane Interaction : The compound's hydrophobic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and permeability. This interaction can affect the function of membrane proteins and receptors, influencing cellular signaling pathways .

- Antimicrobial Properties : Some studies suggest that brominated compounds exhibit antimicrobial activity. The mechanism may involve disrupting microbial cell membranes or interfering with metabolic processes .

- Anti-inflammatory Effects : Preliminary studies have shown that certain alkyl halides can modulate inflammatory responses in cells, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies

- Stratum Corneum Lipid Monolayers : A study investigated the effects of various alkyl halides, including 1-bromopentadecane, on model stratum corneum lipid monolayers using infrared reflection-absorption spectroscopy. The results indicated that these compounds could alter lipid organization and phase behavior, which is critical for skin barrier function .

- Microbial Growth Inhibition : In an experimental setup assessing the antimicrobial efficacy of various brominated compounds, 1-bromopentadecane demonstrated significant inhibitory effects against specific bacterial strains. The study highlighted its potential as a biocidal agent in formulations aimed at controlling microbial contamination .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₃₁BrD₃ |

| Molecular Weight | 294.32 g/mol |

| Boiling Point | 159-160 °C |

| Melting Point | 18-19 °C |

| Density | 1.005 g/mL at 25 °C |

| Flash Point | >110 °C |

特性

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-hentriacontadeuteriopentadecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOTZBXSNOGCIF-SAQPIRCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。